

Desmethyl Levofloxacin: A Technical Guide to Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of **desmethyl levofloxacin**, a primary metabolite and degradation product of the broad-spectrum fluoroquinolone antibiotic, levofloxacin. Understanding the physicochemical properties of this compound is critical for impurity profiling, stability-indicating method development, and ensuring the quality and safety of levofloxacin-based pharmaceutical products.

Solubility Profile

The solubility of a drug substance is a critical parameter that influences its bioavailability and formulation development. While extensive quantitative data for **desmethyl levofloxacin** is not widely published, its solubility characteristics can be inferred from its chemical structure and available information. It is known to be soluble in dimethyl sulfoxide (DMSO) and slightly soluble in aqueous acidic and basic solutions.

Table 1: Solubility of **Desmethyl Levofloxacin**



Solvent/System	Solubility Description	Reported Quantitative Data (if available)	Citation(s)
Dimethyl Sulfoxide (DMSO)	Soluble	Not specified	[1]
Aqueous Acid	Slightly Soluble (with sonication)	Not specified	[1]
Aqueous Base	Slightly Soluble (with sonication)	Not specified	[1]

Note: For reference, the solubility of the parent drug, levofloxacin, is pH-dependent. It is sparingly soluble in water but freely soluble in glacial acetic acid and chloroform.[2] The solubility of levofloxacin hydrate in ethanol is approximately 1 mg/mL, in DMSO is around 25 mg/mL, in dimethyl formamide is about 30 mg/mL, and in PBS (pH 7.2) is approximately 5 mg/mL.[3][4]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of **desmethyl levofloxacin** in various solvents.

Materials:

- Desmethyl levofloxacin powder
- Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, acetonitrile, DMSO)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker or wrist-action shaker in a temperature-controlled environment



- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

- Add an excess amount of desmethyl levofloxacin powder to a series of vials, each containing a known volume of the selected solvent.
- Seal the vials to prevent solvent evaporation.
- Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- After agitation, allow the suspensions to settle.
- Centrifuge the samples to sediment the undissolved solid.
- Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
- Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
- Analyze the concentration of desmethyl levofloxacin in the diluted samples using a validated HPLC method.
- Calculate the solubility in mg/mL or other appropriate units.

Stability Profile

Desmethyl levofloxacin is a known degradation product of levofloxacin formed under various stress conditions, including acidic hydrolysis, oxidation, and photolysis.[5][6] Understanding its



stability is crucial for developing stability-indicating analytical methods for levofloxacin and for assessing the impurity profile of the drug product over its shelf life.

Table 2: Stability of **Desmethyl Levofloxacin** under Forced Degradation Conditions of Levofloxacin

Stress Condition	Formation of Desmethyl Levofloxacin from Levofloxacin	Stability of Desmethyl Levofloxacin (if known)	Citation(s)
Acidic Hydrolysis	Formed as a degradation product.	Generally stable once formed under these conditions.	[5]
Basic Hydrolysis	Less significant formation compared to acidic conditions.	Generally stable once formed under these conditions.	[7]
Oxidative Degradation	Formed as a degradation product.	May be susceptible to further degradation.	[5]
Thermal Degradation	Minor or no formation reported.	Data not available.	[7]
Photodegradation	Formed as a degradation product.	May be susceptible to further degradation.	[5]

Experimental Protocol: Forced Degradation Study and Stability-Indicating HPLC Method

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.

Objective: To investigate the degradation profile of levofloxacin and the formation and stability of **desmethyl levofloxacin** under various stress conditions.

Materials:



- Levofloxacin drug substance
- Desmethyl levofloxacin reference standard
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC grade solvents (e.g., acetonitrile, methanol, water)
- Buffers for mobile phase preparation
- HPLC system with a photodiode array (PDA) or UV detector
- Photostability chamber
- Oven

Procedure:

- 1. Preparation of Stressed Samples:
- Acidic Hydrolysis: Dissolve levofloxacin in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60-80 °C) for a specified duration. Neutralize the solution before analysis.
- Basic Hydrolysis: Dissolve levofloxacin in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat for a specified duration. Neutralize the solution before analysis.
- Oxidative Degradation: Dissolve levofloxacin in a suitable solvent and add 3-30% H₂O₂.
 Keep the solution at room temperature for a specified duration.
- Thermal Degradation: Expose solid levofloxacin powder to dry heat in an oven (e.g., 105 °C) for a specified duration. Also, prepare a solution of levofloxacin and expose it to heat.



Photodegradation: Expose a solution of levofloxacin and solid drug substance to light
providing an overall illumination of not less than 1.2 million lux hours and an integrated nearultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
 [8]

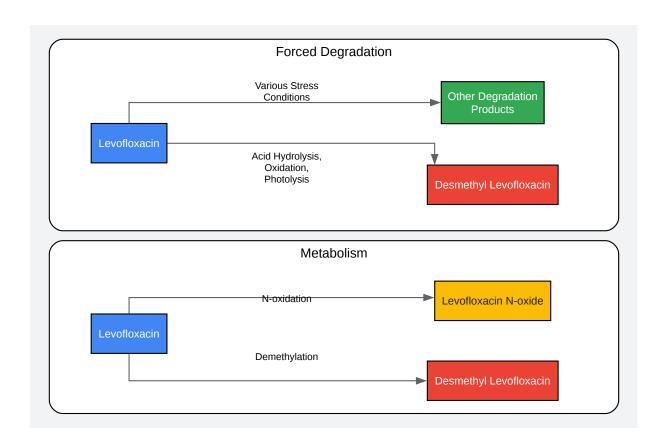
2. HPLC Analysis:

- Develop a stability-indicating HPLC method capable of separating levofloxacin from its
 degradation products, including desmethyl levofloxacin. A typical method would utilize a
 C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like
 acetonitrile or methanol.
- Inject the stressed samples into the HPLC system.
- Use a PDA detector to monitor the peak purity of levofloxacin and to obtain UV spectra of the degradation products.
- Identify the **desmethyl levofloxacin** peak by comparing its retention time and UV spectrum with that of the reference standard.
- Quantify the amount of **desmethyl levofloxacin** and other degradation products formed.

Visualizations Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to **desmethyl levofloxacin**.

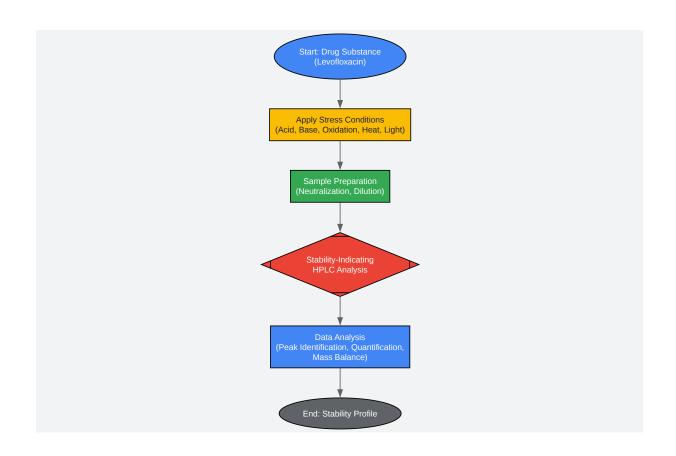




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Caption: Metabolic and degradation pathways of levofloxacin.





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